1-(2-isopropylthiazol-5-yl)-N,N-dimethylmethanesulfonamide
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Overview
Description
1-(2-isopropylthiazol-5-yl)-N,N-dimethylmethanesulfonamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a thioamide with α-haloketones under basic conditions to form the thiazole ring . The isopropyl group can be introduced via alkylation, and the dimethylmethanesulfonamide group can be added through sulfonamide formation reactions.
Industrial Production Methods
Industrial production of thiazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-isopropylthiazol-5-yl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-(2-isopropylthiazol-5-yl)-N,N-dimethylmethanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 1-(2-isopropylthiazol-5-yl)-N,N-dimethylmethanesulfonamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s sulfonamide group can interact with proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
1-(2-isopropylthiazol-5-yl)-N,N-dimethylmethanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the dimethylmethanesulfonamide moiety differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological activities .
Properties
Molecular Formula |
C9H16N2O2S2 |
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Molecular Weight |
248.4 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-propan-2-yl-1,3-thiazol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C9H16N2O2S2/c1-7(2)9-10-5-8(14-9)6-15(12,13)11(3)4/h5,7H,6H2,1-4H3 |
InChI Key |
WGOSFKRWXKLCIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(S1)CS(=O)(=O)N(C)C |
Origin of Product |
United States |
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